1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(4-Fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a fluorophenyl group enhances its pharmacological profile, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.
Cyclization to Pyrazolo[3,4-d]pyrimidine: The pyrazole intermediate is then reacted with formamide or formic acid under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable fluorinated aromatic compound is reacted with the pyrazolo[3,4-d]pyrimidine intermediate.
N-Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify optimal catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: N-oxides of the pyrazolo[3,4-d]pyrimidine ring.
Reduction: Amines from the reduction of nitro groups.
Substitution: Nitro or bromo derivatives of the fluorophenyl group.
Scientific Research Applications
1-(4-Fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory properties and potential use in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate inflammatory pathways by interacting with cytokine receptors.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(4-Bromophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(4-Methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Comparison:
- Binding Affinity: The fluorophenyl group in 1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine often provides better binding affinity compared to chloro, bromo, or methyl groups due to the electronegativity of fluorine.
- Biological Activity: The fluorinated compound may exhibit enhanced biological activity and metabolic stability, making it more effective in medicinal applications.
- Chemical Stability: Fluorinated compounds generally show higher chemical stability, which is advantageous in drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN5/c1-14-11-10-6-17-18(12(10)16-7-15-11)9-4-2-8(13)3-5-9/h2-7H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJWJZHOHNZDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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